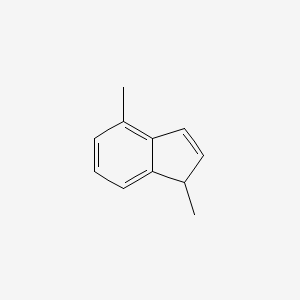

4,1-Dimethyl-inden

Description

Contextualization of Indene (B144670) Derivatives in Organic Chemistry Research

Indene and its substituted analogues, known as indene derivatives, are pivotal building blocks in organic synthesis. researchgate.net Their unique structural and electronic properties make them valuable precursors for a diverse range of more complex molecules. ontosight.ai Researchers have extensively explored indene derivatives for their potential in medicinal chemistry, with some showing promise as anti-inflammatory, antimicrobial, or anticancer agents. researchgate.netontosight.ai In materials science, these compounds are utilized in the production of polymers and other materials with unique thermal, mechanical, or electrical characteristics. ontosight.ai Furthermore, the indene scaffold is present in numerous natural products and commercially significant drugs. wikipedia.orgresearchgate.net

Overview of Dimethylindene Isomers and Their Chemical Significance

Dimethylindenes are a class of indene derivatives where two hydrogen atoms on the indene core are replaced by methyl groups. The specific placement of these methyl groups gives rise to various isomers, each with distinct chemical and physical properties.

Positional isomerism occurs when compounds have the same molecular formula but differ in the position of a substituent group on the main carbon skeleton. savemyexams.compw.live In the case of dimethylindene, the two methyl groups can be attached to different carbon atoms of the indene ring system, leading to a variety of positional isomers. For example, the methyl groups can be on the five-membered ring, the six-membered ring, or one on each. This contrasts with chain isomerism, where the arrangement of the carbon chain itself is different. savemyexams.com

Some possible positional isomers of dimethylindene include:

1,2-Dimethylindene

1,3-Dimethylindene

2,3-Dimethylindene

4,7-Dimethylindene vulcanchem.com

5,6-Dimethylindene

The specific positions of the methyl groups significantly influence the molecule's reactivity, spectroscopic properties, and potential applications. For instance, the 4,7-dimethyl isomer has methyl groups on the aromatic benzene (B151609) ring, which can affect its electrophilic substitution reactions. vulcanchem.com

The systematic naming of substituted indenes follows the rules set by IUPAC. qmul.ac.ukiupac.org The numbering of the indene ring starts from the carbon atom of the five-membered ring that is not part of the fusion, proceeds around the five-membered ring, and then continues around the six-membered ring. vulcanchem.com The position of the double bond in the five-membered ring is indicated by the prefix "1H-", "2H-", or "3H-". For example, the preferred IUPAC name for indene itself is 1H-indene. wikipedia.org

When naming substituted indenes, the positions of the substituents are indicated by numbers. For multiple identical substituents, prefixes like "di-", "tri-", etc., are used. acdlabs.com Therefore, the compound with methyl groups at positions 4 and 7 is named 4,7-dimethyl-1H-indene . vulcanchem.com The hydrogenated version of this compound, where the double bond in the five-membered ring is saturated, is known as 4,7-dimethylindane or 2,3-dihydro-4,7-dimethyl-1H-indene . nist.gov

Academic Research Landscape of Substituted Indenes

The study of substituted indenes is a vibrant area of academic research. Scientists are actively investigating these compounds for a variety of applications. For example, some indene derivatives are being explored as ligands in organometallic chemistry, where they can be used to catalyze polymerization reactions. researchgate.net The synthesis of novel indene derivatives with specific biological activities is a major focus in medicinal chemistry. acs.org Research has shown that certain indene-containing molecules can act as inhibitors for enzymes like succinate (B1194679) dehydrogenase, which has implications for the development of new fungicides. acs.org Furthermore, the unique photochemical and thermolytic properties of some substituted indenes are also being investigated. mcmaster.ca The synthesis and characterization of chiral indene derivatives are of particular interest for their potential use in asymmetric catalysis. acs.orgacs.orgresearchgate.netacs.org

Interactive Data Tables

Table 1: Properties of 4,7-Dimethylindane (the saturated form of 4,7-Dimethyl-1H-indene)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ | nist.gov |

| Molecular Weight | 146.2289 g/mol | nist.gov |

| CAS Registry Number | 6682-71-9 | nist.gov |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | 0.967 g/cm³ | vulcanchem.com |

Table 2: Selected Research on Substituted Indenes

| Research Focus | Key Findings | References |

| Synthesis of Chiral Indenyl Ligands | Development of methods for preparing optically active menthyl-substituted dimethylindenes for use in organometallic complexes. | acs.orgacs.orgresearchgate.netacs.org |

| Fungicidal Activity | Design and synthesis of novel indene amino acid derivatives that show significant in vitro activity against various fungi by inhibiting succinate dehydrogenase. | acs.org |

| Intermediate in Synthesis | Utilization of 5-bromo-4,7-dimethylindene as a key intermediate in the synthesis of 6-bromo-5,8-dimethylisoquinoline. | uminho.ptresearchgate.net |

| Organometallic Chemistry | Synthesis and characterization of rhodium, iridium, cobalt, and molybdenum complexes with chiral menthyl-substituted dimethylindenyl ligands. | researchgate.netacs.org |

| Polymerization Catalysis | Use of metallocene complexes with indene ligands to catalyze the polymerization of olefins. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66256-30-2 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1,4-dimethyl-1H-indene |

InChI |

InChI=1S/C11H12/c1-8-4-3-5-10-9(2)6-7-11(8)10/h3-7,9H,1-2H3 |

InChI Key |

QHHCJRGHMCTEHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC2=C(C=CC=C12)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethylindene Compounds

Strategies for Direct Alkylation and Functionalization of Indene (B144670) Skeletons

The introduction of methyl groups onto an indene framework can be achieved through several strategic approaches. These methods often involve the deprotonation of indene to form the indenyl anion, a potent nucleophile, or the use of pre-functionalized indenes in cross-coupling reactions.

Grignard Reagent-Based Approaches to Methylation

A plausible and direct route to 4,1-dimethylindene involves the use of a Grignard reagent in reaction with a suitable precursor. A key starting material for this approach is 4-methyl-1-indanone, a commercially available compound. The synthesis would proceed via the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl group of 4-methyl-1-indanone.

This reaction forms a tertiary alcohol intermediate, 1,4-dimethyl-1H-inden-1-ol. Subsequent dehydration of this alcohol, typically under acidic conditions, would then yield the target compound, 4,1-dimethylindene. The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation, and its application to substituted indanones provides a straightforward pathway to 1,4-disubstituted indenes.

Table 1: Hypothetical Reaction Parameters for Grignard-based Synthesis of 4,1-Dimethylindene

| Step | Reactants | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | 4-Methyl-1-indanone | Methylmagnesium bromide | Diethyl ether | Anhydrous, Room Temp. | 1,4-Dimethyl-1H-inden-1-ol |

| 2 | 1,4-Dimethyl-1H-inden-1-ol | p-Toluenesulfonic acid | Toluene | Reflux | 4,1-Dimethylindene |

Transition Metal-Catalyzed Cross-Coupling Reactions for Substituted Indenes

Transition metal-catalyzed cross-coupling reactions represent a versatile and powerful strategy for the synthesis of substituted indenes. ccspublishing.org.cn These methods offer a high degree of control over the position of substitution. For the synthesis of 4,1-dimethylindene, a hypothetical approach could involve a pre-functionalized indene, such as a 4-methyl-1-haloindene, which could then undergo a cross-coupling reaction with a methylating agent.

Palladium-catalyzed reactions, such as the Suzuki, Stille, or Negishi couplings, are widely employed for such transformations. For instance, a Suzuki coupling could be envisioned between 1-bromo-4-methylindene and a methylboronic acid derivative in the presence of a palladium catalyst and a suitable base. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.

Directed Alkylation of Indene Precursors

The direct alkylation of the indene skeleton can be achieved by deprotonation to form the indenyl anion, followed by reaction with an alkylating agent. The regioselectivity of this reaction is a critical consideration. The metalation of indene itself, followed by methylation, can lead to a mixture of products, including various methylindenes and dimethylindenes.

To achieve the specific 4,1-dimethylindene isomer, a directed approach starting from a pre-substituted indene is necessary. For example, starting with 4-methylindene, deprotonation would preferentially occur at the C1 position due to the acidity of the methylene protons. Subsequent reaction with a methylating agent, such as methyl iodide, would then be expected to yield 1,4-dimethylindene. However, the potential for further methylation at other positions exists and would need to be carefully controlled through reaction conditions.

Regioselective and Stereoselective Synthesis of Dimethylindene Derivatives

Achieving specific substitution patterns and stereochemical outcomes is a central challenge in the synthesis of complex molecules. For dimethylindene derivatives, controlling the position of the methyl groups and the stereochemistry at chiral centers is crucial for accessing specific isomers and enantiomers.

Control of Methyl Group Position during Synthesis

The regioselective synthesis of 4,1-dimethylindene relies heavily on the chosen synthetic strategy. As outlined in the previous sections, the use of a precursor with a pre-existing methyl group, such as 4-methyl-1-indanone, provides a robust method for controlling the position of one of the methyl groups. The subsequent introduction of the second methyl group at the C1 position via a Grignard reaction is a highly regioselective process due to the electrophilic nature of the carbonyl carbon.

Similarly, transition metal-catalyzed cross-coupling reactions offer excellent regiocontrol. By starting with a haloindene that is selectively halogenated at the desired position (e.g., 1-bromo-4-methylindene), the incoming methyl group can be directed specifically to that site.

Direct alkylation of a substituted indene like 4-methylindene also offers a degree of regioselectivity. The acidity of the C1 protons makes this position the most likely site for deprotonation and subsequent methylation. However, achieving exclusive mono-methylation at this position without competing reactions can be challenging and may require careful optimization of the base, solvent, and temperature.

Diastereoselective and Enantioselective Pathways for Chiral Dimethylindenes

The synthesis of chiral dimethylindenes, where the methyl groups create stereocenters, requires the use of stereoselective synthetic methods. When the C1 position of a substituted indene is prochiral, the introduction of a second substituent can lead to the formation of enantiomers or diastereomers.

For the synthesis of chiral 4,1-dimethylindene, where the C1 carbon is a stereocenter, enantioselective methods can be employed. One approach involves the use of a chiral catalyst in a transition metal-catalyzed reaction. For example, an asymmetric cross-coupling reaction using a chiral ligand on the palladium catalyst could potentially favor the formation of one enantiomer over the other.

Derivatization and Expansion of the Dimethylindene Framework

The functionalization of the dimethylindene core is essential for tuning its electronic and steric properties, particularly for applications in catalysis. The following sections detail key derivatization strategies.

Halogenation and Subsequent Functional Group Interconversions

Halogenation of the indene skeleton provides a versatile entry point for a wide range of functional group interconversions. The introduction of a halogen atom, typically bromine or chlorine, can be strategically directed to either the five-membered or six-membered ring, depending on the reaction conditions and the specific isomer of dimethylindene.

While specific studies on the halogenation of 4,1-dimethyl-indene are not extensively detailed in readily available literature, general principles of indene chemistry suggest that electrophilic halogenation would likely occur on the electron-rich aromatic ring. However, radical halogenation conditions could lead to substitution on the five-membered ring. Once halogenated, the dimethylindenyl halide becomes a valuable intermediate.

Subsequent functional group interconversions can be achieved through various cross-coupling reactions. For instance, a bromo-substituted dimethylindene could undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce new carbon-carbon bonds, thereby expanding the molecular framework. These transformations are pivotal for synthesizing more complex ligands and materials precursors.

Table 1: Representative Functional Group Interconversions from Halogenated Indenes

| Starting Material | Reagent(s) | Product Type | Potential Application |

|---|---|---|---|

| Bromo-dimethylindene | Arylboronic acid, Pd catalyst | Aryl-substituted dimethylindene | Ligand synthesis |

| Bromo-dimethylindene | Alkynylstannane, Pd catalyst | Alkynyl-substituted dimethylindene | Materials science |

This table represents potential transformations based on established reactivity of halogenated indene systems, as specific data for the 4,1-dimethyl isomer is limited.

Synthesis of Indene-Fused Carboxylic Acids

The introduction of a carboxylic acid group onto the indene framework can significantly alter its properties, enhancing its utility as a ligand or as a building block in polymer synthesis. One common strategy to achieve this involves the functionalization of a pre-existing group.

A plausible synthetic route towards an indene-fused carboxylic acid from a dimethylindene precursor could involve the halogenation of the aromatic ring, followed by a lithium-halogen exchange and subsequent quenching with carbon dioxide. This would yield the corresponding carboxylic acid. An alternative approach could involve the oxidation of an alkyl group on the aromatic ring, though this might require harsh conditions that could compromise the integrity of the indene structure.

A Chinese patent describes a method for preparing 1H-inden-1-one-3-carboxylic acid compounds, which involves the halogenation of a substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, followed by elimination. google.com While this does not start from 4,1-dimethyl-indene, it highlights a synthetic strategy within the broader class of indene-carboxylic acids.

Formation of Bridged Bis(indenyl) Ligand Systems

Bridged bis(indenyl) ligands are of paramount importance in the field of metallocene catalysis, where they are used to create stereorigid catalyst precursors for olefin polymerization. The bridge, which can be a single atom (e.g., silicon, carbon) or a multi-atom chain (e.g., ethylene), connects the two indenyl fragments and controls the geometry of the resulting metal complex.

The synthesis of such a system starting from 4,1-dimethyl-indene would typically involve the deprotonation of the indenyl C-H bond with a strong base, such as an organolithium reagent, to form the corresponding indenide anion. wikipedia.org This nucleophilic species can then react with a suitable dielectrophile, such as dichlorodimethylsilane or 1,2-dibromoethane, to form the bridged bis(indenyl) ligand.

The reaction of two equivalents of the 4,1-dimethyl-indenide with the bridging electrophile would yield the desired ligand. The specific placement of the methyl groups on the indenyl rings influences the steric environment around the metal center in the final metallocene complex, which in turn affects the properties of the polymer produced.

Table 2: Common Bridging Agents for Bis(indenyl) Ligand Synthesis

| Bridging Agent | Resulting Bridge | Typical Reaction Conditions |

|---|---|---|

| Dichlorodimethylsilane (Me₂SiCl₂) | Dimethylsilyl (-SiMe₂-) | Reaction with indenide anion in THF |

| 1,2-Dibromoethane (BrCH₂CH₂Br) | Ethylene (B1197577) (-CH₂CH₂-) | Reaction with indenide anion in THF |

This table illustrates common bridging strategies applicable to indenyl systems.

Elucidation of Reactivity and Mechanistic Pathways of Dimethylindenes

Mechanistic Studies of Fundamental Organic Reactions

The reactivity of dimethylindene systems, such as 4,1-dimethyl-indene, is dictated by the presence of both an aromatic benzene (B151609) ring and a reactive carbon-carbon double bond within the five-membered ring. This structure allows for reactions with both electrophiles and nucleophiles at different sites. The π-system of the aromatic ring and the double bond are electron-rich, making them susceptible to attack by electrophiles. chemrxiv.orgchemrxiv.org

The electron density of the olefinic bond significantly influences its reactivity. chemrxiv.org In the case of 4,1-dimethyl-indene, the methyl groups are electron-donating, which increases the electron density of the entire π-system, thereby activating it for electrophilic attack. This enhanced nucleophilicity means that dimethylindenes are generally more reactive towards electrophiles than the parent indene (B144670) molecule.

Reactions with electrophiles can occur at either the aromatic ring or the double bond. Attack at the double bond typically results in an electrophilic addition reaction. In contrast, attack at the aromatic ring leads to electrophilic aromatic substitution, which preserves the stable aromatic system. unibo.it The specific outcome often depends on the reaction conditions and the nature of the electrophile.

While direct nucleophilic attack on the electron-rich indene system is generally unfavorable, reactivity towards nucleophiles can be observed in specific contexts. For instance, after initial reaction steps that generate a cationic intermediate or a different reactive species, nucleophilic addition can occur. acs.org Furthermore, radical intermediates derived from dimethylindenes can exhibit different modes of reactivity, including coupling with nucleophilic radicals. nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds and proceeds via a well-established two-step mechanism. masterorganicchemistry.comwikipedia.org

Formation of the Sigma Complex: In the first, rate-determining step, the aromatic ring acts as a nucleophile, attacking the electrophile (E+). masterorganicchemistry.com This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. unibo.it

Deprotonation: In the second, fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the substituted product. masterorganicchemistry.com

In 4,1-dimethyl-indene, the two methyl groups and the fused five-membered ring influence the regioselectivity of the substitution. Methyl groups are activating substituents that donate electron density to the ring, primarily through hyperconjugation, and stabilize the cationic sigma complex. dalalinstitute.com They are ortho- and para-directing. The position of electrophilic attack on the benzene ring of 4,1-dimethyl-indene will be directed to the positions most activated by the combined electronic effects of the substituents.

| Reaction Step | Description | Key Features |

| Step 1 | The π electrons of the aromatic ring attack an electrophile (E+). | Rate-determining; Disruption of aromaticity; Formation of a resonance-stabilized carbocation (sigma complex). masterorganicchemistry.com |

| Step 2 | A base removes a proton (H+) from the sigma complex. | Fast step; Aromaticity is restored; Formation of the final substituted product. masterorganicchemistry.com |

Rearrangement Reactions in Dimethylindene Systems

Certain thermal rearrangements in dimethylindene derivatives are proposed to occur through non-concerted radical pathways rather than pericyclic mechanisms. rsc.org These reactions involve the homolytic cleavage of a bond to form two radical intermediates. These radicals can then recombine to form a new product or revert to the starting material. uark.edu

A key characteristic of these reactions is the formation of discrete radical intermediates, which can have lifetimes long enough to undergo rotational changes or diffusion before recombination. uark.edu This mechanism has been proposed for several thermal reactions in 1,3-dimethylindene systems, including: rsc.org

The interconversion between meso- and (±)-forms of bi-indenyls.

The racemization of certain optically active methyl ethers.

The diastereoisomerization of optically active semithioacetals.

The stability of the generated indenyl radical intermediate is a crucial factor in these pathways. The radical is resonance-stabilized over the π-system of the indene structure, which lowers the activation energy for the initial bond dissociation.

The radical dissociation-recombination mechanism stands in contrast to concerted pericyclic reactions, such as masterorganicchemistry.comuh.edu-sigmatropic rearrangements, which are also common in indene systems. rsc.org A masterorganicchemistry.comuh.edu-sigmatropic rearrangement involves the migration of a substituent (like hydrogen or an alkyl group) across a five-atom π-system in a single, concerted step through a cyclic transition state. uh.edulibretexts.org

These two pathways can often lead to similar products, but they have distinct mechanistic features and stereochemical outcomes. The key differences are summarized below.

| Feature | Radical Dissociation-Recombination | Concerted masterorganicchemistry.comuh.edu-Sigmatropic Shift |

| Mechanism | Stepwise: Bond cleavage followed by bond formation. rsc.org | Concerted: Bond breaking and forming occur simultaneously. masterorganicchemistry.com |

| Intermediates | Involves discrete radical intermediates. rsc.orguark.edu | Proceeds through a single, cyclic transition state; no intermediates. masterorganicchemistry.com |

| Orbital Symmetry | Not governed by orbital symmetry rules. | Governed by Woodward-Hoffmann rules; thermally allowed shifts are typically suprafacial. uh.edulibretexts.org |

| Stereochemistry | Can lead to loss of stereochemical information due to free rotation in the radical intermediate. rsc.org | Stereospecific; the migrating group moves from one face of the π-system to the same face (suprafacial). libretexts.orglibretexts.org |

| Example in Indenes | Interconversion of bi-indenyl diastereomers. rsc.org | Isotopic scrambling in 1-deuterioindene. libretexts.org |

Heating 1-deuterioindene, for example, leads to the scrambling of the deuterium label to all three positions on the five-membered ring through a series of sequential, thermally allowed masterorganicchemistry.comuh.edu-suprafacial hydrogen shifts. libretexts.org This is a classic example of a concerted pathway in the indene framework. The characteristics of certain thermal rearrangements in substituted dimethylindenes, however, are inconsistent with this type of concerted mechanism, leading to the proposal of the radical dissociation-recombination alternative. rsc.org

Hydrogenation and Reduction Chemistry

The hydrogenation of 4,1-dimethyl-indene typically involves the reduction of the carbon-carbon double bond in the five-membered ring to yield the corresponding indane derivative. This reaction is a form of catalytic hydrogenation, where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst. libretexts.org

Commonly used catalysts for this transformation include platinum (often as PtO₂, Adams' catalyst), palladium (typically on a carbon support, Pd/C), and nickel. libretexts.orglibretexts.org The reaction is heterogeneous, occurring on the surface of the solid metal catalyst. libretexts.org The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. The hydrogen atoms are then added to the double bond, and the resulting saturated product diffuses away. libretexts.org

A key feature of catalytic hydrogenation is its stereochemistry. The addition of the two hydrogen atoms typically occurs from the same side of the double bond, a process known as syn-addition. libretexts.orgyoutube.com This is because both the alkene and the hydrogen are adsorbed onto the same catalyst surface. libretexts.org The catalyst will generally approach the less sterically hindered face of the double bond.

Catalytic hydrogenation is highly selective for the C=C double bond over the aromatic ring under standard conditions (e.g., moderate pressure and temperature). youtube.com The reduction of the aromatic ring requires much more forcing conditions, such as high pressures and temperatures. Other functional groups that are stable to catalytic hydrogenation include carbonyl groups (ketones, esters) and nitriles.

Stereoselective Hydrogenation Utilizing Chiral Catalytic Systems

The stereoselective hydrogenation of prochiral olefins, including substituted indenes, represents a powerful strategy for the synthesis of enantiomerically enriched compounds. While specific studies on the stereoselective hydrogenation of 4,1-dimethyl-indene are not extensively documented in the reviewed literature, the principles of asymmetric catalysis can be applied to predict the behavior of this substrate. The hydrogenation of a substituted indene, such as 4,1-dimethyl-indene, would lead to the formation of a chiral indane derivative with new stereocenters. The choice of a suitable chiral catalyst is paramount in achieving high enantioselectivity in such transformations.

Chiral catalytic systems, typically composed of a transition metal complex and a chiral ligand, are designed to create a chiral environment around the metal center. This chirality is then transferred to the substrate during the hydrogenation process, leading to the preferential formation of one enantiomer over the other. Ruthenium-based catalysts, for instance, have been shown to be highly effective in the asymmetric hydrogenation of a variety of unsaturated compounds. The versatility of these catalysts allows for the reduction of both C=C and C=O double bonds with high enantiomeric excesses.

The general mechanism for catalytic hydrogenation involves the coordination of the olefin to the metal center, followed by the sequential transfer of two hydrogen atoms from the metal to the double bond. In the context of stereoselective hydrogenation, the chiral ligand influences the orientation of the substrate upon coordination, thereby dictating the face of the double bond that is accessible for hydrogen addition.

For a substrate like 4,1-dimethyl-indene, the methyl groups at the 1- and 4-positions will play a significant role in the stereochemical outcome of the hydrogenation. The steric bulk of these substituents will influence the binding of the indene to the chiral catalyst, and this interaction will ultimately determine the stereoselectivity of the reaction. It is anticipated that by carefully selecting the chiral ligand and optimizing the reaction conditions, high levels of enantioselectivity could be achieved in the hydrogenation of 4,1-dimethyl-indene to the corresponding chiral indane.

Regioselective Reduction of Dimethylindene Olefins

The regioselective reduction of the olefinic bond within the five-membered ring of dimethylindenes is a key transformation for accessing substituted indanes. In the case of 4,1-dimethyl-indene, the double bond is located between the C2 and C3 positions of the indene core. The regioselectivity of the reduction is primarily influenced by the steric and electronic effects of the methyl substituents.

The methyl group at the 4-position is located on the aromatic ring and its primary influence on the reduction of the C2=C3 double bond would be electronic. Methyl groups are electron-donating through an inductive effect, which can slightly modulate the electron density of the π-system, but this effect is generally modest in influencing the regioselectivity of hydrogenation of an isolated double bond within the five-membered ring.

The more significant factor is the steric hindrance imposed by the methyl group at the 1-position. This substituent is directly adjacent to the reacting double bond and can sterically hinder the approach of the reducing agent to one face of the double bond. In catalytic hydrogenation, the substrate typically adsorbs onto the surface of the metal catalyst. The methyl group at the 1-position would likely direct the hydrogen addition to the less hindered face of the double bond, leading to a specific diastereomer if a chiral center already exists in the molecule or influencing the stereochemical outcome in conjunction with a chiral catalyst.

Commonly used methods for the reduction of such olefins include catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or homogeneous catalysts. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high regioselectivity for the reduction of the endocyclic double bond without affecting the aromatic ring. For instance, catalytic deuteration of 2,3-dimethyl-1H-indene has been demonstrated, indicating that the double bond in the five-membered ring of dimethylindenes can be selectively reduced. While this example pertains to a different isomer, the principle of selectively reducing the non-aromatic double bond is directly applicable to 4,1-dimethyl-indene.

Organometallic Chemistry of Dimethylindene Ligands

The indenyl moiety, and its substituted derivatives like dimethylindenyl, are important ligands in organometallic chemistry. The fusion of a cyclopentadienyl (B1206354) ring with a benzene ring imparts unique electronic and structural properties to the indenyl ligand, leading to distinct reactivity patterns in their metal complexes compared to their cyclopentadienyl counterparts. This is often referred to as the "indenyl effect," which is characterized by enhanced rates of ligand substitution reactions.

Complexation with Transition Metals (e.g., Titanium, Zirconium, Chromium)

Dimethylindenyl ligands readily form complexes with a variety of transition metals, including those from Group 4 (Titanium, Zirconium) and Group 6 (Chromium). These complexes are typically synthesized via salt metathesis reactions, where an alkali metal salt of the dimethylindenyl anion reacts with a transition metal halide.

Titanium and Zirconium Complexes: Titanium and zirconium complexes bearing indenyl-type ligands have been extensively studied, primarily due to their applications as catalysts in olefin polymerization. The synthesis of such complexes often involves the reaction of a lithium or sodium salt of the dimethylindene with titanium or zirconium tetrachloride. These reactions can yield mono-, bis-, or even tris(indenyl) complexes depending on the stoichiometry of the reactants.

For example, bis(indenyl)zirconium dichlorides are well-known catalyst precursors for Ziegler-Natta polymerization. The substituents on the indenyl ligand, such as the methyl groups in 4,1-dimethyl-indenyl, can significantly influence the electronic and steric environment around the metal center. This, in turn, affects the catalytic activity, selectivity, and the properties of the resulting polymer. The methyl groups can enhance the solubility of the complexes and also influence the stereochemistry of the polymerization, leading to polymers with specific tacticities.

Chromium Complexes: Chromium also forms a variety of complexes with indenyl ligands, including half-sandwich, sandwich, and multi-decker sandwich compounds. The synthesis of chromium indenyl complexes can be achieved by reacting a chromium salt, such as chromium(III) chloride, with a dimethylindenyl anion. The resulting complexes can exhibit different hapticities of the indenyl ligand, where it can coordinate to the metal center in an η³ or η⁵ fashion. This variable coordination mode is a key feature of the indenyl ligand and contributes to the enhanced reactivity of its complexes. The electronic properties of the dimethylindenyl ligand can be tuned by the position of the methyl groups, which in turn influences the stability and reactivity of the chromium complexes.

Below is a table summarizing representative types of transition metal complexes with indenyl ligands:

| Metal | Complex Type | General Formula | Significance |

| Titanium | Metallocene Dihalide | (Ind')₂TiCl₂ | Catalyst precursor for olefin polymerization |

| Zirconium | Metallocene Dihalide | (Ind')₂ZrCl₂ | Highly active catalyst precursor for olefin polymerization |

| Chromium | Half-Sandwich Complex | (Ind')Cr(CO)₃ | Intermediate in organometallic synthesis |

| Chromium | Sandwich Complex | (Ind')₂Cr | Studied for its electronic and magnetic properties |

| (Ind' represents a substituted indenyl ligand such as 4,1-dimethyl-indenyl) |

Interaction with Main Group Metals (e.g., Lithium, Sodium, Potassium, Tin Salts)

The interaction of dimethylindenes with main group metals is fundamental to the synthesis of their transition metal complexes. The acidic proton at the C1 position of the indene ring can be readily abstracted by a strong base, such as an organolithium reagent (e.g., n-butyllithium), sodium hydride, or potassium hydride, to generate the corresponding dimethylindenyl anion.

The reaction with n-butyllithium in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether is a common method to produce the lithium salt of the dimethylindene. These alkali metal salts are ionic in nature and are typically used in situ for the subsequent reaction with a transition metal halide. The choice of the alkali metal can sometimes influence the outcome of the subsequent reaction due to differences in ionic radius and coordinating ability of the cation.

Tin salts of indenes, such as trimethylstannylindenes, can also be prepared and serve as milder and more covalent sources of the indenyl anion. These reagents are particularly useful in reactions with sensitive transition metal halides where the stronger reducing power of organolithium or Grignard reagents might lead to undesired side reactions. The tin-indenyl bond can be cleaved by a metal halide, transferring the indenyl group to the transition metal.

The general reaction for the formation of an alkali metal dimethylindenide can be represented as: C₉H₆(CH₃)₂ + M-Base → M⁺[C ₉H₅(CH₃)₂]⁻ + H-Base (where M = Li, Na, K)

Synthesis and Coordination Chemistry of Indenyl-Functionalized N-Heterocyclic Carbene Ligands

The integration of the indenyl framework with other ligand systems has led to the development of novel multifunctional ligands. One such class is indenyl-functionalized N-heterocyclic carbenes (NHCs). These ligands combine the versatile coordination chemistry of NHCs with the unique properties of the indenyl moiety.

The synthesis of these hybrid ligands typically involves the attachment of an imidazolium or related azolium salt to the indenyl backbone. Deprotonation of the azolium salt yields the free NHC, which can then be coordinated to a metal center. Simultaneously, deprotonation of the indenyl ring allows it to bind to the same or a different metal center, creating a chelating or bridging ligand.

The coordination chemistry of these indenyl-functionalized NHC ligands is rich and varied. They can act as bidentate ligands, coordinating to a single metal center through the carbene carbon and the cyclopentadienyl face of the indenyl group. This chelation can enforce specific geometries around the metal and enhance the stability of the resulting complex. Alternatively, they can act as bridging ligands, linking two metal centers.

The electronic properties of the ligand can be tuned by modifying the substituents on both the indenyl and the NHC fragments. This allows for fine control over the electronic environment of the coordinated metal, which is crucial for applications in catalysis. For example, the strong σ-donating ability of the NHC can influence the reactivity of the metal center, while the indenyl group can participate in the "indenyl effect" to facilitate catalytic cycles. These complexes have shown promise in various catalytic applications, including cross-coupling reactions and polymerization.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insight into the molecule's stereochemistry and conformational preferences.

Application of 1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR, HSQC, HMBC)

The ¹H NMR spectrum of 4,1-dimethylindene provides initial information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum complements this by revealing the number of unique carbon environments.

To establish direct one-bond correlations between protons and the carbons they are attached to, the Heteronuclear Single Quantum Coherence (HSQC) experiment is employed. This 2D technique is invaluable for assigning carbon signals based on their directly bonded, and usually pre-assigned, protons.

Further connectivity information is elucidated using the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC detects correlations between protons and carbons over two to three bonds, which is critical for piecing together the carbon skeleton. For 4,1-dimethylindene, HMBC would show correlations from the methyl protons to the quaternary and methine carbons of the indene (B144670) ring, confirming the substitution pattern.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4,1-Dimethylindene Note: This data is illustrative, as specific experimental values for this compound are not readily available in the searched literature.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1-CH₃ | ~1.2 (d) | ~15 | C1, C2, C7a |

| H1 | ~3.3 (q) | ~40 | 1-CH₃, C2, C7a |

| H2 | ~6.5 (d) | ~125 | C1, C3, C3a |

| H3 | ~6.8 (d) | ~140 | C2, C4, C7a |

| 4-CH₃ | ~2.3 (s) | ~20 | C3a, C4, C5 |

| H5 | ~7.1 (d) | ~120 | 4-CH₃, C4, C6, C7 |

| H6 | ~7.2 (t) | ~128 | C4, C5, C7, C7a |

| H7 | ~7.0 (d) | ~118 | C5, C6, C7a |

Determination of Stereochemistry and Conformational Preferences through NMR Coupling Constants

The magnitude of the scalar coupling constants (J-values) between adjacent protons provides crucial information about the dihedral angle between them, which is fundamental for determining stereochemistry and conformational preferences in cyclic systems. In the five-membered ring of the indene core, the coupling constants between protons H1, H2, and H3 would be particularly informative. The Karplus relationship, which correlates the three-bond coupling constant to the dihedral angle, is a key principle in this analysis. A larger coupling constant generally suggests a dihedral angle approaching 0° or 180°, while a smaller value indicates an angle closer to 90°. Analysis of these J-values allows for the determination of the relative stereochemistry at chiral centers and the preferred puckering of the five-membered ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Utilization of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing volatile compounds like 4,1-dimethylindene. The gas chromatogram provides the retention time, a characteristic property of the compound under specific GC conditions, and confirms the sample's purity. The mass spectrometer then provides a mass spectrum for the eluted compound.

The mass spectrum will display a molecular ion peak (M⁺), which corresponds to the molecular weight of 4,1-dimethylindene (C₁₁H₁₂ = 144.21 g/mol ). The fragmentation pattern is a unique fingerprint of the molecule. For 4,1-dimethylindene, common fragmentation pathways would likely involve the loss of a methyl group (M-15) to form a stable carbocation, or rearrangements and cleavages within the indene ring system. The analysis of these fragment ions helps to confirm the proposed structure.

Table 2: Expected Key Mass Fragments for 4,1-Dimethylindene

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 144 | [C₁₁H₁₂]⁺ | Molecular Ion (M⁺) |

| 129 | [C₁₀H₉]⁺ | Loss of a methyl radical (•CH₃) |

| 115 | [C₉H₇]⁺ | Formation of indenyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Application in Structural Elucidation and Functional Group Identification

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds, such as the C=C bonds in the aromatic system, often produce strong signals in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Table 3: Characteristic Vibrational Frequencies for 4,1-Dimethylindene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aliphatic C-H (CH₃, CH) | Stretching | 3000-2850 | IR, Raman |

| Aromatic C=C | Stretching | 1600, 1500 | IR, Raman (strong) |

| Alkene C=C | Stretching | ~1650 | IR, Raman (strong) |

| C-H Bend | Bending | 1470-1370 | IR |

X-ray Crystallography for Definitive Solid-State Structure Determination

The application of single-crystal X-ray diffraction is crucial for understanding the nuanced structural features of substituted indene compounds. This technique allows for the absolute structural assignment, which is vital for correlating molecular architecture with physical properties and chemical reactivity.

The phenomenon of polymorphism, where a compound crystallizes into multiple distinct crystalline forms, and the existence of diastereomers are critical aspects of the solid-state chemistry of substituted indenes. X-ray crystallography is the primary tool for distinguishing between these forms, providing detailed information on molecular conformation and intermolecular interactions that govern the crystal packing.

Table 1: Representative Crystallographic Data for Substituted Indenyl Compounds This table is illustrative of the type of data obtained from X-ray crystallography for related compounds, as specific data for 4,1-dimethyl-indene was not found.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| Dichlorobis(η⁵-indenyl)zirconium(IV) | C₁₈H₁₄Cl₂Zr | Monoclinic | Cc | 19.363 | 6.968 | 11.867 | 104.62 |

| Bis[2-(trimethylsilyl)indenyl]zirconium dichloride | C₂₄H₂₈Cl₂Si₂Zr | Monoclinic | C2/c | 17.653 | 12.871 | 11.235 | 104.98 |

Data sourced from studies on related indenyl complexes, illustrating typical crystallographic parameters. researchgate.netresearchgate.net

The indenyl moiety and its substituted derivatives, including dimethylindenes, are crucial ligands in organometallic chemistry, particularly in the formation of metallocene catalysts used for olefin polymerization. The geometry of these organometallic complexes, which directly influences their catalytic activity, is definitively established using X-ray crystallography.

The synthesis of ansa-metallocenes, where two indenyl rings are linked by a bridge, often results in the formation of racemic (rac) and meso diastereomers. These diastereomers can exhibit significantly different catalytic behaviors. X-ray diffraction is essential for distinguishing between the rac and meso forms and for providing a detailed analysis of their molecular structures. researchgate.net

For example, in complexes like bis(indenyl)zirconium dichloride, the arrangement of the ligands around the central zirconium atom creates a distorted tetrahedral geometry. researchgate.net The precise bond lengths and angles, such as the Cl-Zr-Cl angle and the angles between the indenyl ring centroids and the metal center, are determined with high precision. This structural information is vital for understanding the steric and electronic environment of the metal center, which in turn dictates the complex's reactivity and selectivity as a catalyst. Although attempts to obtain crystals of some substituted bis(indenyl)zirconium dichloride isomers suitable for X-ray analysis have been challenging, the data from successfully characterized analogues provide invaluable benchmarks for the field.

Table 2: Selected Bond Parameters for a Representative Bis(indenyl)zirconium Dichloride Complex This table presents typical structural data for an indenyl-based metallocene, as specific data for a 4,1-dimethyl-indenyl complex was not found in the surveyed literature.

| Complex | Parameter | Value |

|---|---|---|

| Bis[2-(trimethylsilyl)indenyl]zirconium dichloride | Zr-Cl Bond Length (Å) | 2.43 - 2.44 |

| Cl-Zr-Cl Angle (°) | 92.57 | |

| Centroid-Zr-Centroid Angle (°) | 129.9 |

Data reflects the detailed structural insights gained from X-ray crystallographic analysis of related systems. researchgate.net

Research Applications and Emerging Directions in Dimethylindene Chemistry

Catalysis and Ligand Design for Specialized Organic Transformations

The indenyl framework, a key feature of dimethylindene, is a well-established ligand in organometallic chemistry. The addition of methyl groups, as in 4,1-dimethylindene, allows for the fine-tuning of the steric and electronic properties of these ligands, influencing the activity and selectivity of the resulting metal complexes in catalytic applications.

Development of Chiral Indenyl Ligands for Asymmetric Catalysis

Chiral indenyl ligands are crucial in the field of asymmetric catalysis, where the goal is to selectively produce one of a pair of enantiomers. The synthesis of optically active rhodium complexes containing chiral, menthyl-substituted indenyl ligands, such as (-)-2-menthyl-4,7-dimethylindene, has been described. researchgate.net These complexes, which are diastereomerically pure, have been investigated as catalysts for reactions like double bond hydrogenation and hydroformylation of olefins. researchgate.net While they have shown the ability to induce asymmetry, with enantiomeric excesses up to 18% in some hydrogenation reactions, their effectiveness in transferring chirality during hydroformylation has been limited. researchgate.net

The development of chiral cyclopentadienyl (B1206354) (Cp) ligands, a class to which indenyl ligands belong, has seen significant progress, with various designs enabling a wide range of enantioselective reactions. snnu.edu.cn These ligands are often used with Group 9 metals like rhodium and have proven effective in challenging C-H bond functionalizations. snnu.edu.cnemory.edu The success of these catalysts lies in the ability of the chiral ligand to create a specific three-dimensional environment around the metal center, directing the approach of the substrate and leading to the preferential formation of one enantiomer. snnu.edu.cnnih.gov

Applications of Metallocene Catalysts in Olefin Polymerization

Metallocene catalysts, which feature a transition metal sandwiched between two cyclopentadienyl-type ligands, are a cornerstone of modern olefin polymerization technology. google.comwikipedia.org These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), can produce polyolefins with well-defined microstructures, tacticities, and stereoregularities. wikipedia.orgrsc.org The substitution pattern on the indenyl rings of a metallocene has a direct impact on the properties of the resulting polymer. google.com

Dimethylindene derivatives are utilized as ligands in these catalyst systems. google.com For instance, zirconocene (B1252598) complexes bearing substituted indenyl ligands have been studied for their catalytic activity in ethylene (B1197577) and propylene (B89431) polymerization. acs.org The introduction of methyl groups on the indenyl fragment can lead to a significant increase in catalytic activity. acs.org These catalysts are valued for their ability to produce polymers with controlled properties, such as narrow molecular weight distributions, which are desirable for high-performance applications. grace.com

| Catalyst System | Ligand Type | Application | Key Findings | References |

|---|---|---|---|---|

| Zirconocenes with 2-(N-azolyl)indenyl ligands/MAO | Substituted Indenyl | Ethylene and Propylene Polymerization | Methyl substitution on the indenyl fragment increased catalytic activity approximately 2.3-fold. | acs.org |

| Bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride/MAO | Chiral Dimethylindenyl | Propene Polymerization | The complex exists as a mixture of diastereomers that interconvert. | acs.org |

| Group 4 Metallocenes/MAO | Cyclopentadienyl, Indenyl | Higher α-Olefin Oligomerization | Activation with MAO can result in bimodal molecular weight distributions, suggesting multiple active species. | mdpi.com |

Role as Intermediates in the Synthesis of Complex Organic Molecules

Dimethylindene and its derivatives serve as valuable intermediates in the synthesis of more complex organic molecules. ontosight.aisolubilityofthings.com The reactivity of the indene (B144670) core allows for a variety of chemical transformations, making it a versatile building block. solubilityofthings.com For example, 1,1-dimethylindene (B103318) can be synthesized from indene and used in the production of various organic compounds. ontosight.ai The study of dimethylindane, a related saturated compound, also provides insights into the reactivity and stability of these aromatic systems, which is useful for designing new materials and solvents. solubilityofthings.com

Contribution to Materials Science and Polymer Chemistry

The unique properties of the dimethylindene unit make it an attractive component for incorporation into new materials and polymers, offering the potential to create substances with tailored characteristics.

Incorporation of Dimethylindene Moieties into Novel Polymeric Architectures

The incorporation of specific molecular units, or moieties, into polymer chains is a common strategy for developing new materials with desired properties. scielo.br Dimethylindene moieties can be integrated into polymeric structures, potentially enhancing properties such as thermal stability. The process of creating these novel polymers often involves addition or condensation polymerization reactions. savemyexams.comlibretexts.org While the direct incorporation of 4,1-dimethylindene into specific, well-characterized polymers is an area of ongoing research, the general principles of polymer chemistry suggest its potential utility. The inclusion of such rigid, aromatic structures can influence the mechanical and thermal properties of the resulting polymer.

Investigation into Chemically Relevant Analogues

The study of dimethylindene and its derivatives extends into various fields of chemical science, providing foundational structures for more complex molecules. Researchers investigate analogues to understand fundamental chemical behaviors and to develop new functional molecules for specific applications.

Insights into the Behavior of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds made up of multiple fused aromatic rings. wikipedia.org They are widespread environmental contaminants, primarily formed from the incomplete combustion of organic materials like coal, oil, and gas. iarc.frenviro.wiki Dimethylindenes, as substituted indenes, are structurally related to PAHs, containing a fused benzene (B151609) and cyclopentadiene (B3395910) ring system.

The study of simple, substituted PAHs like dimethylindene isomers provides crucial insights into the behavior of larger, more complex PAH systems. Key areas of investigation include:

Formation and Combustion: Understanding the formation mechanisms of substituted PAHs during combustion is critical for controlling emissions. The methyl groups on the indene ring can influence the molecule's stability and reactivity in high-temperature environments.

Metabolic Activation: Many PAHs become carcinogenic only after metabolic activation in the body. iarc.fr Studying simpler analogues helps to elucidate the metabolic pathways, such as those involving cytochrome P450 enzymes, and how substituents like methyl groups affect the molecule's electronic properties and susceptibility to forming reactive intermediates. iarc.fr

Environmental Fate: The physical properties of dimethylindenes, such as their volatility and solubility, influence how they move through and persist in the environment. These properties are compared with those of other PAHs to model environmental contamination and degradation. enviro.wiki

The U.S. Environmental Protection Agency (EPA) monitors 16 priority PAHs due to health concerns, including compounds with structural similarities to indene derivatives, such as acenaphthene, fluorene, and phenanthrene. iarc.frenviro.wiki Research on dimethylindene contributes to the broader understanding of this important class of molecules.

Synthetic Approaches to Bioactive Indene-Derived Scaffolds for Chemical Biology Research (e.g., antifouling research)

The indene scaffold is a valuable starting point for the synthesis of bioactive molecules. In the field of chemical biology, significant effort has been directed toward creating indene derivatives to combat marine biofouling—the undesirable accumulation of microorganisms, plants, and algae on submerged surfaces. mdpi.commdpi.com

Traditional antifouling agents often rely on biocides that can be harmful to the marine ecosystem. mdpi.com This has spurred research into nature-inspired, environmentally benign alternatives. While indene itself is not typically cited as a primary natural antifouling compound, its structural motif is found in related bioactive molecules, and its synthetic versatility makes it an attractive scaffold. For instance, indole (B1671886) derivatives, which are structurally similar to indenes, have shown significant antifouling activity. mdpi.comresearchgate.net

Synthetic strategies often involve multi-component reactions that allow for the rapid generation of diverse libraries of indene-based compounds. researchgate.net These approaches enable chemists to systematically modify the indene core—for example, by introducing different alkyl groups (like the methyl groups in dimethylindene), halogens, or other functional moieties. The resulting analogues are then screened for their ability to inhibit the settlement of fouling organisms.

Research has shown that synthetically modified analogues of natural products can exhibit stronger antifouling activity than the parent compounds. researchgate.net This highlights the value of using scaffolds like dimethylindene to explore structure-activity relationships and develop next-generation, non-toxic antifouling coatings. mdpi.com

Computational Chemistry and Theoretical Studies

Computational chemistry has become an indispensable tool for investigating complex chemical systems, including dimethylindene and its derivatives. consensus.appnih.gov Theoretical studies provide deep insights into molecular structure, properties, and reactivity, guiding experimental work and accelerating discovery.

Predictive Modeling for Catalyst Design and Optimization

Dimethylindene isomers, particularly 4,7-dimethylindene, are important precursors to ligands used in homogeneous catalysis. researchgate.net When coordinated to a metal center (such as rhodium, iridium, or cobalt), these indenyl ligands form metallocene-type catalysts that are highly effective in processes like olefin polymerization. researchgate.net

Predictive modeling is a key aspect of modern catalyst design. rsc.orguib.no Computational chemists use a variety of techniques to screen and optimize catalysts in silico before undertaking expensive and time-consuming laboratory synthesis. These methods include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure and energies of catalyst-substrate complexes. This allows for the prediction of reaction barriers and catalytic activity. uib.no3ds.com

Machine Learning (ML): ML models can be trained on large datasets of computational or experimental results to predict catalyst performance. rsc.orgosti.gov These models can rapidly screen vast numbers of potential ligand modifications—far beyond what is feasible with QM alone—to identify promising candidates. For example, a model could predict how changes to the substitution pattern on the indene ring affect the catalyst's selectivity.

Descriptor-Based Screening: This approach identifies key molecular properties (descriptors) that correlate with catalytic performance. For dimethylindene-based catalysts, descriptors might include the steric bulk of the ligand or the electronic properties of the indenyl ring system, which can be tuned by the placement of the methyl groups. cam.ac.uk

The goal of this predictive modeling is to establish a clear understanding of structure-property relationships, enabling the rational design of new catalysts with enhanced activity, selectivity, and stability. 3ds.com

Table 1: Comparison of Computational Approaches in Catalyst Design

| Computational Method | Primary Application for Dimethylindene Catalysts | Key Output | Advantage |

| Density Functional Theory (DFT) | Calculating reaction pathways and activation energies for a specific catalytic cycle. | Reaction energies, transition state structures. | High accuracy for specific systems. uib.no |

| Machine Learning (ML) | High-throughput screening of numerous potential ligand modifications. | Predicted catalytic performance (e.g., activity, selectivity). | Speed and ability to navigate large chemical spaces. rsc.orgosti.gov |

| Microkinetic Modeling | Simulating overall catalyst performance under various reaction conditions. | Turnover frequency, product selectivity. | Connects molecular-level events to macroscopic observables. cam.ac.uk |

Simulation of Reaction Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. temple.edunih.gov For dimethylindene and its derivatives, MD simulations provide critical insights into two main areas: reaction mechanisms and conformational dynamics.

Reaction Mechanisms: Computational studies can map out the entire pathway of a chemical reaction, identifying intermediates and transition states that are often difficult or impossible to observe experimentally. consensus.appnih.gov For reactions involving dimethylindene, such as its synthesis, polymerization, or its role in catalysis, QM and MD simulations can reveal the precise sequence of bond-breaking and bond-forming events. escholarship.org This detailed understanding is crucial for optimizing reaction conditions and improving yields.

Conformational Dynamics: The indene ring system is not perfectly rigid. The five-membered ring can pucker, and the entire molecule can undergo various motions. In metal complexes derived from dimethylindene, the ligand can adopt different orientations relative to the metal center. This conformational flexibility can have a significant impact on a catalyst's performance.

MD simulations can:

Explore the accessible conformations of a molecule and their relative energies. nih.govalbany.edu

Simulate how the molecule's shape changes in response to its environment (e.g., solvent, temperature). plos.org

Determine how the binding of a substrate alters the conformation of a catalyst, which is key to understanding its selectivity.

By simulating these dynamic processes, researchers can gain a more complete picture of how dimethylindene-based systems behave at the atomic level, bridging the gap between static molecular structures and real-world chemical activity. nih.gov

Future Research Trajectories for Dimethylindene Compounds

Discovery of Novel Synthetic Routes to Underexplored Dimethylindene Isomers

The synthesis of specifically substituted indenes remains a significant area of interest for organic chemists. While methods exist for creating certain dimethylindene isomers, such as 4,7-dimethylindene, many, including 4,1-dimethylindene, lack established synthetic protocols. chemicalbook.comresearchgate.net Future research will undoubtedly focus on developing novel and efficient synthetic routes to access these underexplored isomers.

Promising strategies could adapt existing methodologies for indene (B144670) synthesis. For instance, transition metal-catalyzed reactions, which are powerful tools for C-C bond formation, offer a wealth of possibilities. Rhodium-catalyzed reactions of materials like 2-(chloromethyl)phenylboronic acid with appropriately substituted alkynes could be a viable pathway. organic-chemistry.org Similarly, iron(III) chloride-catalyzed reactions between N-benzylic sulfonamides and alkynes present another flexible approach to constructing the indene core with varied substitution patterns. organic-chemistry.org A particularly attractive and environmentally conscious method that warrants exploration is the palladium-catalyzed double Heck reaction, which can be performed in water. rsc.org

Furthermore, tandem reactions that form multiple bonds in a single operation could provide elegant and atom-economical routes. Gold(I)-catalyzed Claisen rearrangement/hydroarylation sequences have proven effective for generating functionalized indenes and could be tailored for specific dimethylindene targets. researchgate.net The annulation of benzylic alcohols with alkynes, promoted by Lewis acids like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃), is another rapid method for building the indene framework. researchgate.net By carefully selecting the starting materials for these established reactions, it should be possible to direct the synthesis towards previously inaccessible isomers like 4,1-dimethylindene. The development of such routes is the crucial first step in enabling a thorough investigation of their properties and potential uses.

Table 1: Selected Synthetic Methodologies for Substituted Indenes

| Method | Catalyst/Reagent | Key Features | Potential for 4,1-Dimethylindene |

|---|---|---|---|

| Double Heck Reaction | Palladium (Pd) catalyst | Environmentally benign (can be run in water), tolerates various functional groups. rsc.org | High, by using appropriately substituted aryl halides and alkenes. |

| Friedel-Crafts Type | Iron(III) Chloride (FeCl₃) | Uses readily available starting materials (sulfonamides and alkynes), high regioselectivity. organic-chemistry.org | Moderate to High, requires synthesis of a specific N-benzylic sulfonamide. |

| Boronic Acid Annulation | Rhodium (Rh) catalyst | Regioselectivity dependent on the steric nature of the alkyne substituent. organic-chemistry.org | High, dependent on the synthesis of a custom boronic acid. |

| Alkyne Cycloisomerization | Platinum (Pt) or Ruthenium (Ru) salts | Direct conversion of 1-alkyl-2-ethynylbenzenes to indenes. | High, requires synthesis of the corresponding dialkyl-substituted ethynylbenzene. |

| Tandem Gold-Catalyzed Reaction | Gold(I) catalyst / Silver salt | Forms complex indenes from propargyl vinyl ethers at room temperature. researchgate.net | Moderate, would require a specific and potentially complex starting ether. |

Development of Enhanced Stereoselective Transformations

The indene scaffold is a common feature in chiral ligands used for asymmetric catalysis. a-z.lunih.gov Consequently, controlling the stereochemistry during the synthesis and transformation of dimethylindenes is of paramount importance. Future research must prioritize the development of enhanced stereoselective transformations that can be applied to isomers like 4,1-dimethylindene.

Significant progress has been made in the highly regio- and stereoselective synthesis of indene derivatives through methods like electrophilic cyclization. acs.orgfigshare.com These reactions, which can utilize simple reagents like iodine (I₂) or N-iodosuccinimide (NIS), offer a promising foundation for creating chiral indenes under mild conditions. acs.org Another key area is the development of chiral catalysts for enantioselective reactions. Recently designed planar chiral rhodium indenyl complexes have shown great success in asymmetric C-H amidation, demonstrating that the ligand framework can impart excellent enantiocontrol. acs.org

Adapting these concepts to 4,1-dimethylindene could lead to novel chiral ligands. For example, cobalt-catalyzed hydroboration has been shown to be highly regio- and diastereoselective for certain substituted indenes. chinesechemsoc.org Applying such a transformation to 4,1-dimethylindene could generate chiral indane derivatives, which are valuable building blocks in their own right. Furthermore, the development of chiral cyclopentadienyl (B1206354) (Cp) and indenyl complexes is a rapidly advancing field, with new ligand designs emerging that offer improved tunability and effectiveness in a wide range of asymmetric reactions, including challenging C-H functionalizations. a-z.lusnnu.edu.cn The creation of a chiral 4,1-dimethylindenyl ligand could provide a new tool for asymmetric catalysis with unique steric and electronic properties.

Integration of Dimethylindenes into Multifunctional Catalytic Systems

Indenyl ligands, derived from indene and its substituted analogues, are critical components of many transition-metal catalysts, most notably metallocenes used in olefin polymerization. The specific substitution pattern on the indenyl ring profoundly influences the catalyst's activity, selectivity, and stability. Integrating underexplored isomers like 4,1-dimethylindene into multifunctional catalytic systems represents a significant future research direction.

The development of chiral indenyl ligands for asymmetric C-H activation is a challenging but highly rewarding field. a-z.lunih.gov A class of ligands based on a [2.2]benzoindenophane skeleton has demonstrated that a well-designed, rigid chiral environment around the metal center can lead to high yields and excellent enantioselectivity in reactions such as the synthesis of dihydroisoquinolones and axially chiral isocoumarins. a-z.lunih.gov The unique placement of the two methyl groups in 4,1-dimethylindene could lead to a ligand with a distinct "bite angle" and steric profile upon coordination to a metal center, potentially unlocking new reactivity or selectivity in catalytic transformations.

Future work should involve synthesizing 4,1-dimethylindenyl complexes of catalytically relevant metals like rhodium, iridium, cobalt, and molybdenum and evaluating their performance in various reactions. researchgate.net These could range from C-H activation to hydrosilylation or hydroboration reactions. chinesechemsoc.org The ligand could be designed to be "multifunctional," where the indenyl framework not only binds the metal but also incorporates other functional groups that can participate in the catalytic cycle or influence the second coordination sphere, leading to enhanced performance.

Advanced Computational Studies to Guide Experimental Design

As the complexity of synthetic targets and catalytic systems increases, experimental work alone becomes increasingly time-consuming and resource-intensive. Advanced computational studies, particularly using methods like Density Functional Theory (DFT), are becoming indispensable tools for guiding experimental design. This is a crucial future trajectory for the study of dimethylindene compounds.

For other indene systems, computational studies have already proven their value. They have been used to elucidate reaction mechanisms, rationalize the origins of regio- and enantioselectivity, and predict the properties of key intermediates. researchgate.net For example, DFT calculations were instrumental in understanding the 1,4-rhodium migration that was key to a novel indene synthesis from propargyl alcohols. researchgate.net Similarly, combined experimental and computational studies have shed light on the turnover-limiting step and selectivity in the gold-catalyzed synthesis of chiral indenols. researchgate.net

For an underexplored isomer like 4,1-dimethylindene, computational chemistry offers a powerful starting point. DFT calculations could be employed to:

Predict its fundamental properties, such as its relative stability compared to other dimethylindene isomers.

Model its NMR, IR, and other spectroscopic signatures to aid in its future identification and characterization. beilstein-journals.org

Simulate the reaction pathways for various proposed synthetic routes, identifying the most energetically favorable options and potential pitfalls.

Design and evaluate the properties of hypothetical 4,1-dimethylindenyl-metal complexes, predicting their geometries and electronic structures to screen for promising catalyst candidates before embarking on challenging syntheses.

By leveraging computational insights, researchers can focus their experimental efforts more effectively, accelerating the discovery and development of new dimethylindene-based molecules and materials.

Exploration of New Applications in Specialized Chemical Domains

While much of the focus on indene chemistry is related to catalysis, the indene and indane frameworks are present in a variety of natural products and pharmacologically active molecules. researchgate.netasianpubs.org A critical future research trajectory is the exploration of new applications for dimethylindene isomers like 4,1-dimethylindene in specialized chemical domains such as medicinal chemistry and materials science.

Indene derivatives are already being investigated for their potential in developing new fluorescent materials and for use in photovoltaic solar cells. researchgate.net The specific electronic properties imparted by the dimethyl substitution pattern in 4,1-dimethylindene could lead to materials with novel photophysical characteristics.

In medicinal chemistry, the indane skeleton is a recognized privileged structure. The synthesis of indane derivatives incorporating amino acids has been explored for microbiological evaluation. asianpubs.org Furthermore, recent advances in "skeletal editing" have shown that the indene framework can be chemically transformed into other valuable scaffolds, such as isoquinolines, through the insertion of heteroatoms. rsc.org This opens up the possibility of using 4,1-dimethylindene as a precursor to a whole new family of complex nitrogen-containing heterocyclic compounds with potential biological activity. The synthesis of binaphthalene derivatives, which have shown activity against Leishmania mexicana, has also utilized dimethylindenes as intermediates, highlighting another potential application route. researchgate.net The systematic synthesis and screening of a library of underexplored dimethylindene isomers could lead to the discovery of new lead compounds for drug discovery or novel materials with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.